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Compound of Interest

Compound Name: (R)-MLT-985

Cat. No.: B6890452

Executive Summary: (R)-MLT-985 is a potent, selective, and orally active allosteric inhibitor of
the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).[1][2][3]
As a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, MALT1 is a
paracaspase whose proteolytic activity is a critical driver of the NF-kB pathway, particularly in
lymphocytes.[4][5] Dysregulation of this pathway is a hallmark of certain B-cell malignancies,
most notably the Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma
(DLBCL). (R)-MLT-985 demonstrates significant preclinical activity, inhibiting MALT1 with high
biochemical potency, suppressing aberrant signaling in cancer cell lines, and causing tumor
regression in xenograft models. This document provides a comprehensive overview of its
biological activity, quantitative data, and the experimental protocols used for its
characterization.

Mechanism of Action: Allosteric Inhibition of the
MALT1 Protease

MALT1 functions as both a scaffold and a protease within the CBM complex. Following antigen
receptor stimulation, the CBM complex assembles, leading to the activation of MALT1's
protease function. Active MALT1 cleaves several substrates, including BCL10, CYLD, and
RelB, which ultimately removes inhibitory checks on the NF-kB signaling pathway and
promotes its activation.

(R)-MLT-985 acts as an allosteric inhibitor, binding to a site distinct from the enzyme's active
site. This binding event induces a conformational change that prevents the protease from
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effectively cleaving its substrates, thereby blocking downstream NF-kB activation and
suppressing the proliferation and survival of MALT1-dependent cancer cells.

Click to download full resolution via product page
Caption: MALT1 signaling pathway and inhibition by (R)-MLT-985.

Quantitative Biological Data

The potency and efficacy of (R)-MLT-985 have been quantified through various biochemical
and cell-based assays. A lower IC50 (half-maximal inhibitory concentration) or EC50 (half-
maximal effective concentration) value signifies higher potency.

Table 1: Biochemical and Cellular Potency of (R)-MLT-985

Target/Endpoi

Assay Type System ¢ Value Reference
n
. MALT1
] ] Recombinant
Biochemical Protease IC50: 3 nM
Enzyme .
Activity
IL-2 Reporter
Cell-Based Jurkat T-cells IC50: 20 nM

Gene

| Cell-Based | Human PBMCs | IL-2 Release | IC50: 0.5 uM | |

Table 2: Anti-proliferative and Cellular Activity in DLBCL Cell Lines
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Cell Line Subtype Endpoint Value Reference
Antiproliferatio

OCI-Ly3 ABC-DLBCL EC50: 0.12 pM
n
ROS Production

OClI-Ly3 ABC-DLBCL IC50: 0.03 pM

Inhibition

| BJAB | GCB-DLBCL | Growth in Soft Agar | IC50: > 10 uM | |

Table 3: Selectivity Profile

Target Class Details Result Reference

| Human Proteases | Panel of 23 proteases, including Caspase-3 and Cathepsins B, C, K, L, S
| IC50 > 10 uM for all tested | |

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of (R)-MLT-985 has been confirmed in preclinical animal models. In a
xenograft model using the CARD11-mutant ABC-DLBCL cell line OCI-Ly3, oral administration
of (R)-MLT-985 led to significant anti-tumor effects.

» Model: OCI-Ly3 tumor xenograft in mice.
e Treatment: 30 mg/kg, administered orally (p.o.), twice daily.

o Qutcome: The treatment resulted in tumor growth inhibition and prolonged the median
survival of the tumor-bearing mice.

Detailed Experimental Protocols
MALT1 Biochemical Potency Assay

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of
recombinant MALT1 protein.
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 Principle: A fluorogenic peptide substrate, which emits a fluorescent signal upon cleavage by
MALT1, is used. The reduction in fluorescence in the presence of the inhibitor corresponds to
its potency.

o Key Reagents:

[e]

Recombinant human MALT1 protease domain.

o

Fluorogenic substrate (e.g., Ac-LRSR-AMC).

[¢]

Assay Buffer (e.g., HEPES, NaCl, DTT, CHAPS).

[¢]

(R)-MLT-985 serially diluted in DMSO.

o Methodology:

o Add assay buffer to a 384-well microplate.

[¢]

Dispense serial dilutions of (R)-MLT-985 or DMSO (vehicle control).

[e]

Add recombinant MALT1 enzyme and incubate for 15-30 minutes at room temperature.

[e]

Initiate the reaction by adding the fluorogenic substrate.

o

Monitor the increase in fluorescence (e.g., EX'Em = 380/460 nm) over time using a plate
reader.

» Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent
inhibition against the logarithm of the inhibitor concentration and fit the data to a four-
parameter logistic equation to determine the IC50 value.

Prepare serial dilutions o | Add recombinant MALT1 Pre-incubate Add fluorogenic o | Monitor fluorescence »| calculate IC50 value
of (R)-MLT-985 = to microplate wells (15 min) substrate = kinetically =

\
\

Click to download full resolution via product page

Caption: Workflow for the MALT1 biochemical potency assay.
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Cellular Antiproliferation Assay

This assay measures the effect of (R)-MLT-985 on the growth and viability of cancer cell lines.

 Principle: Cell viability is assessed using a reagent that measures ATP content, as ATP levels
correlate with the number of metabolically active cells.

» Key Reagents:
o ABC-DLBCL cell line (e.g., OCI-Ly3).
o Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
o (R)-MLT-985 serially diluted.
o Cell viability reagent (e.g., CellTiter-Glo®).
e Methodology:

o Seed OCI-Ly3 cells into a 96-well white, clear-bottom plate at a determined density (e.g.,
10,000 cells/well).

o Add serial dilutions of (R)-MLT-985 to the wells. Include wells with DMSO as a vehicle
control.

o Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture
conditions (37°C, 5% CO2).

o Equilibrate the plate to room temperature.

o Add the cell viability reagent to each well.

o Mix on an orbital shaker for 2 minutes to induce cell lysis.

o Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

o Measure luminescence using a plate reader.
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o Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percent
viability against the logarithm of compound concentration and fit to a dose-response curve to
calculate the EC50 value.

Western Blot for MALT1 Substrate Cleavage

This method provides direct evidence of target engagement within the cell by measuring the
inhibition of MALT1's proteolytic activity on its native substrates.

e Principle: Following treatment with (R)-MLT-985, cells are lysed and the cleavage of MALT1
substrates like CYLD or RelB is assessed by immunoblotting. Inhibition of MALT1 activity
results in a decrease in the cleaved form of the substrate.

o Key Reagents:

o ABC-DLBCL cell line (e.g., OCI-Ly10, TMD8).

[¢]

(R)-MLT-985.

[e]

RIPA Lysis Buffer with protease and phosphatase inhibitors.

o

Primary antibodies specific for MALT1 substrates (e.g., anti-RelB, anti-CYLD).

[¢]

HRP-conjugated secondary antibody.
o Chemiluminescent substrate.
e Methodology:

o Culture cells and treat with various concentrations of (R)-MLT-985 for a defined time (e.g.,
24 hours).

o Harvest and lyse the cells on ice.
o Determine protein concentration using a BCA assay.
o Separate equal amounts of protein lysate via SDS-PAGE.

o Transfer the separated proteins to a PVDF membrane.
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[e]

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

o

Incubate with the primary antibody overnight at 4°C.

[¢]

Wash and incubate with the HRP-conjugated secondary antibody.

[e]

Apply the chemiluminescent substrate and capture the signal using an imaging system.

Data Analysis: Use densitometry to quantify the band intensity of the cleaved substrate
relative to the full-length protein or a loading control (e.g., B-actin).
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Caption: General workflow for Western blot analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Biological Activity of (R)-MLT-985: A Technical
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b6890452#biological-activity-of-r-mlt-985]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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